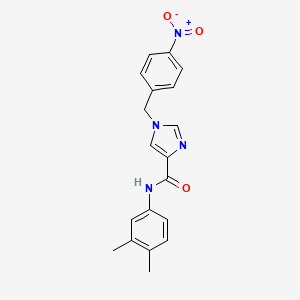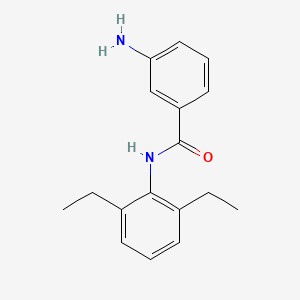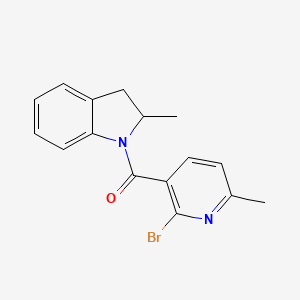
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as BMID, is a synthetic indole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is not fully understood, but it is thought to involve the binding of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole to specific proteins or DNA sequences. 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to bind to the minor groove of DNA and cause structural changes that can be detected using fluorescence spectroscopy. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to bind to specific proteins and disrupt their interactions, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis. 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole in lab experiments is its high purity and yield, which makes it easy to work with. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been extensively studied, making it a well-characterized compound. However, one limitation of using 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are many future directions for research on 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole, including further studies on its anticancer activity and its potential use in the treatment of inflammatory diseases. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole could be further developed as a tool for studying protein-protein interactions and as a fluorescent probe for detecting DNA damage. Finally, the synthesis of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole could be optimized to yield even higher purity and yields, making it even more useful for scientific research.
Méthodes De Synthèse
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole can be synthesized using a variety of methods, but the most common method involves the reaction of 2-bromo-6-methylpyridine-3-carboxaldehyde with indole in the presence of a catalyst such as palladium or copper. The resulting product is then reduced to yield 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole. This synthesis method has been optimized to yield high purity and high yields of 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole.
Applications De Recherche Scientifique
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anticancer agent, and as a tool for studying protein-protein interactions. 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to bind to DNA and cause structural changes that can be detected using fluorescence spectroscopy. Additionally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have anticancer activity in vitro and in vivo, making it a potential candidate for further development as a cancer treatment. Finally, 1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been used as a tool for studying protein-protein interactions, as it can bind to specific proteins and disrupt their interactions.
Propriétés
IUPAC Name |
(2-bromo-6-methylpyridin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-10-7-8-13(15(17)18-10)16(20)19-11(2)9-12-5-3-4-6-14(12)19/h3-8,11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYYOQHKHBJIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(N=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-6-methylpyridine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

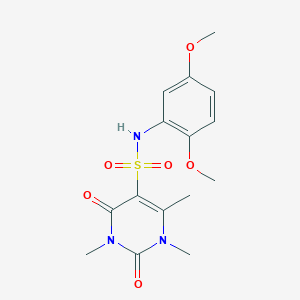
![5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2439281.png)

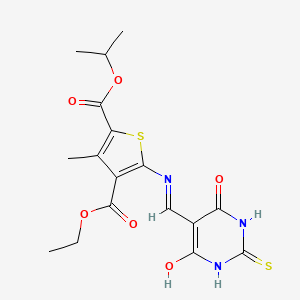
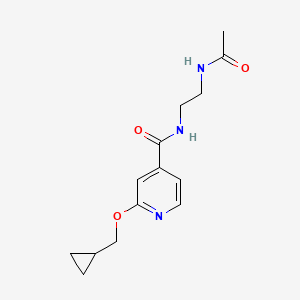


![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2439292.png)
![4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2439293.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2439298.png)
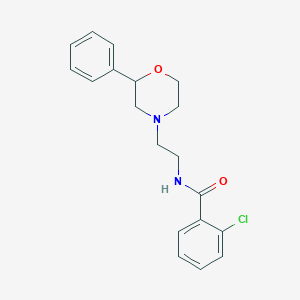
![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)
